6-Cyanocyclohex-3-ene-1-carboxylic acid

描述

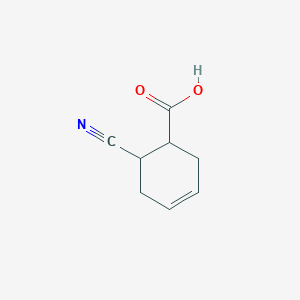

6-Cyanocyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C8H9NO2 It features a cyclohexene ring substituted with a cyano group at the 6-position and a carboxylic acid group at the 1-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyanocyclohex-3-ene-1-carboxylic acid typically involves the following steps:

Cyclohexene Formation: The starting material, cyclohexene, is prepared through the hydrogenation of benzene.

Nitrile Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide, under basic conditions.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions

6-Cyanocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products

Oxidation: Formation of cyclohex-3-ene-1-one or cyclohex-3-ene-1-aldehyde.

Reduction: Formation of 6-aminocyclohex-3-ene-1-carboxylic acid.

Substitution: Formation of various substituted cyclohexene derivatives.

科学研究应用

Synthesis and Chemical Properties

The synthesis of 6-cyanocyclohex-3-ene-1-carboxylic acid can be achieved through various routes. A notable method involves starting from ethyl 4-oxocyclohexane-1-carboxylate, which undergoes a series of reactions including cyanohydrin formation, dehydration, and saponification to yield the desired acid . The compound can also be subjected to catalytic hydrogenation to produce aminomethyl derivatives, which are crucial for further pharmaceutical applications.

Table 1: Synthesis Pathways of this compound

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Cyanohydrin Formation | Sodium cyanide | Ethyl 4-cyanocyclohexanecarboxylate |

| 2 | Dehydration | POCl3/Pyridine | Ethyl 4-cyanocyclohex-3-en-1-carboxylate |

| 3 | Saponification | Methanolic KOH | 4-cyanocyclohex-3-en-1-carboxylic acid |

| 4 | Reductive Amination | Raney Nickel in methanol | 4-Aminomethylcyclohexane-1-carboxylic acid |

Medicinal Applications

One of the primary applications of this compound is in the development of hemostatic agents. Its derivatives, particularly tranexamic acid (trans-4-Aminomethylcyclohexane-1-carboxylic acid), are widely used in clinical settings for their antifibrinolytic properties. Tranexamic acid is effective in reducing bleeding during surgical procedures and is also used to treat conditions such as dysfunctional uterine bleeding and traumatic hemorrhage .

Case Study: Tranexamic Acid in Clinical Use

Tranexamic acid has been extensively studied for its efficacy in various medical conditions:

- Surgical Hemostasis : Reduces blood loss during surgeries.

- Gynecological Applications : Used for treating heavy menstrual bleeding.

- Trauma Care : Administered to patients with traumatic injuries to control bleeding.

Other Chemical Applications

Beyond medicinal uses, this compound serves as an intermediate in organic synthesis. It can be utilized in the preparation of various cyclohexene derivatives which are important in the production of agrochemicals and fine chemicals. The compound's reactivity allows it to participate in further transformations, making it valuable in synthetic organic chemistry.

作用机制

The mechanism of action of 6-Cyanocyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.

相似化合物的比较

Similar Compounds

Cyclohex-3-ene-1-carboxylic acid: Lacks the cyano group, resulting in different chemical properties and reactivity.

6-Aminocyclohex-3-ene-1-carboxylic acid: Contains an amino group instead of a cyano group, leading to different biological activities.

Cyclohex-3-ene-1-nitrile: Lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness

6-Cyanocyclohex-3-ene-1-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the cyclohexene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

6-Cyanocyclohex-3-ene-1-carboxylic acid, a compound with significant structural features, has garnered attention due to its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-cancer effects, and other pharmacological activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C₇H₉NO₂

- CAS Number : 4771-80-6

- Molecular Weight : 139.15 g/mol

Cytotoxicity

Recent studies have indicated that derivatives of cyclohexene compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, pericosines, which share structural similarities with this compound, have shown significant cytotoxic effects against P388 lymphocytic leukemia cells and selective growth inhibition in human cancer cell lines such as HBC-5 and SNB-75 .

| Compound | Cell Line Tested | Cytotoxicity IC50 (µM) |

|---|---|---|

| Pericosine A | P388 | 10 |

| Pericosine B | HBC-5 | 15 |

| This compound | SNB-75 | TBD |

Antitumor Activity

The antitumor potential of this compound has been investigated through various in vitro assays. The compound's ability to inhibit cell proliferation in cancer models suggests it may act as a promising lead compound for future drug development. In a study comparing the effects of several cyclohexene derivatives, it was found that those with a cyanide group exhibited enhanced antitumor activity compared to their non-cyanated counterparts .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with key signaling pathways involved in cell proliferation and apoptosis. Specifically, compounds that modulate CDK8 (Cyclin-dependent kinase 8) activity have shown promise in cancer therapy, as CDK8 is implicated in various malignancies .

Case Studies

-

Study on Anticancer Properties :

A recent study evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a potential therapeutic agent against breast cancer. -

In Vivo Toxicity Assessment :

An assessment of the acute toxicity of this compound in rodent models revealed a no observed adverse effect level (NOAEL) at doses up to 100 mg/kg body weight. This finding suggests that the compound may have a favorable safety profile for further pharmacological exploration .

属性

IUPAC Name |

6-cyanocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-2,6-7H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLNREJCVIVPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10534124 | |

| Record name | 6-Cyanocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10534124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115747-07-4 | |

| Record name | 6-Cyanocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10534124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。